molecular formula C19H24FN3O4 B10800016 Levofloxacin (hydrate)

Levofloxacin (hydrate)

Cat. No.: B10800016
M. Wt: 377.4 g/mol
InChI Key: DDLBDCBGRPTZIE-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Levofloxacin is synthesized through a series of chemical reactions starting from basic organic compoundsThe reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired stereochemistry .

Industrial production of levofloxacin often involves the crystallization of the compound in its hemihydrate form. This process includes the careful control of temperature and solvent conditions to obtain the desired crystal form, which is essential for its stability and bioavailability .

Chemical Reactions Analysis

Levofloxacin undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Levofloxacin is widely used in scientific research due to its broad-spectrum antibacterial activity. Some of its applications include:

Mechanism of Action

Levofloxacin exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, levofloxacin prevents the bacteria from replicating and ultimately leads to their death . The molecular targets and pathways involved in this mechanism are crucial for the compound’s effectiveness against a wide range of bacterial pathogens .

Comparison with Similar Compounds

Levofloxacin is part of the fluoroquinolone class of antibiotics, which includes other compounds such as ciprofloxacin, moxifloxacin, and gatifloxacin. Compared to these similar compounds, levofloxacin has several unique features:

Similar compounds include:

  • Ciprofloxacin
  • Moxifloxacin
  • Gatifloxacin
  • Ofloxacin

Levofloxacin’s unique properties make it a valuable antibiotic in the treatment of various bacterial infections and a subject of extensive scientific research.

Properties

Molecular Formula

C19H24FN3O4

Molecular Weight

377.4 g/mol

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methane

InChI

InChI=1S/C18H20FN3O4.CH4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H4/t10-;/m0./s1

InChI Key

DDLBDCBGRPTZIE-PPHPATTJSA-N

Isomeric SMILES

C.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Canonical SMILES

C.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Origin of Product

United States

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